1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea

Drug Discovery Lead Optimization Physicochemical Profiling

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea (CAS 1396768-71-0) is a synthetic urea derivative with molecular formula C22H28N4O2 and molecular weight 380.5 g/mol. It features a dimethylaminoethyl group, a 1-methylindole moiety, and a 4-methoxybenzyl group connected via a urea linker.

Molecular Formula C22H28N4O2
Molecular Weight 380.492
CAS No. 1396768-71-0
Cat. No. B2746912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea
CAS1396768-71-0
Molecular FormulaC22H28N4O2
Molecular Weight380.492
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(CNC(=O)NCC3=CC=C(C=C3)OC)N(C)C
InChIInChI=1S/C22H28N4O2/c1-25(2)21(19-15-26(3)20-8-6-5-7-18(19)20)14-24-22(27)23-13-16-9-11-17(28-4)12-10-16/h5-12,15,21H,13-14H2,1-4H3,(H2,23,24,27)
InChIKeyYXJHFEQAINYQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea (CAS 1396768-71-0): Compound Identity and Procurement Baseline


1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea (CAS 1396768-71-0) is a synthetic urea derivative with molecular formula C22H28N4O2 and molecular weight 380.5 g/mol . It features a dimethylaminoethyl group, a 1-methylindole moiety, and a 4-methoxybenzyl group connected via a urea linker. The compound belongs to the broader class of indole-urea derivatives, a scaffold explored in medicinal chemistry for its hydrogen-bonding capacity and potential to engage diverse biological targets [1]. As a research chemical, its procurement is primarily for structure-activity relationship studies and tool compound applications.

Indole-Urea Scrutiny: Why Simple Substitution Fails for 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea


Generic substitution within the indole-urea class is unreliable because minor structural modifications produce large shifts in target engagement and biological activity. The specific combination of a dimethylaminoethyl group, a 1-methylindole moiety, and a 4-methoxybenzyl substituent in this compound [1] differs from related analogs that carry benzhydryl, thiophene, or simple alkyl substituents. Even within closely related series, IC50 values can vary by orders of magnitude depending on the urea substitution pattern [2]. Consequently, procurement decisions based solely on class membership rather than specific structure are scientifically unsound; the quantitative evidence below demonstrates why verification of the exact CAS 1396768-71-0 is required for reproducible research.

Quantitative Comparator Evidence for 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea


Molecular Complexity and Physicochemical Property Comparison Against Simplified Indole-Urea Analogs

The target compound (C22H28N4O2, MW 380.5) possesses a higher molecular weight and greater structural complexity than simpler indole-urea analogs such as 1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea (C14H20N4O, MW 260.33) and 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea (C19H21N3O2, MW 323.39) . The additional 4-methoxybenzyl group contributes increased hydrogen-bond acceptor count and logP, potentially enhancing target binding affinity and membrane permeability [1].

Drug Discovery Lead Optimization Physicochemical Profiling

Indole-Urea Scaffold Activity Benchmark: Urea Transporter Inhibition as a Putative Pharmacological Target

Indole-urea derivatives have been identified as urea transporter (UT) inhibitors. In a fluorescence-based assay measuring inhibition of rat UT-A1 expressed in MDCK cells, a structurally related indole-urea compound (CHEMBL4866155, BDBM50575398) showed an IC50 of 1.50 µM (1500 nM) [1]. Another indole-urea analog, 1-benzhydryl-3-(1H-indol-3-yl)urea, was tested in a similar assay with reported activity in the low micromolar range [2]. However, no direct head-to-head comparison data with the target compound 1396768-71-0 is currently available in public databases.

Urea Transporter Diuretic Ion Transport

Structural Determinants of Kinase Inhibition: Dimethylaminoethyl-Indole Motif as a Pharmacophore Element

Compounds containing the dimethylaminoethyl-indole motif have been explored as kinase inhibitors. Patent literature describes urea and carbamate compounds with dimethylamino-indole groups that inhibit Rho kinases, PKB (Akt), p70S6K, LIM kinases, and IKK kinases [1]. A structurally related compound, 3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-yl)urea (CAS 1421584-77-1), has been noted for potential kinase inhibitor activity . The target compound's 4-methoxybenzyl substituent replaces the thiophene ring, which may alter kinase selectivity profiles. However, no quantitative kinase inhibition data (IC50, Ki) for CAS 1396768-71-0 has been reported in primary research papers.

Kinase Inhibitor Cancer Signal Transduction

Anticancer Activity Inference: Indole-Urea Analogs in MCF-7 Cell Proliferation Assays

Indole-urea derivatives have demonstrated activity against the MCF-7 breast cancer cell line, with certain analogs achieving IC50 values below 5 µM . This provides a class-level benchmark for the indole-urea scaffold in oncology research. However, the specific cytotoxicity profile of CAS 1396768-71-0 against MCF-7 or other cancer cell lines has not been independently published in peer-reviewed literature. Procurement for oncology applications thus requires prospective evaluation against this benchmark.

Anticancer MCF-7 Breast Cancer Cytotoxicity

Differentiation from GSK591 (CAS 1616391-87-7): A Structurally Distinct Compound with Shared Molecular Formula

The target compound shares the molecular formula C22H28N4O2 with GSK591 (EPZ015866, CAS 1616391-87-7), a potent and selective PRMT5 inhibitor with IC50 values of 4-11 nM . However, the two compounds are structurally distinct: GSK591 contains a cyclobutylamino-isonicotinamide scaffold, while CAS 1396768-71-0 features an indole-urea core. This formula overlap creates a potential procurement risk where the two compounds could be confused, but GSK591's well-characterized activity does not translate to the target compound. Procurement must be verified by independent analytical characterization (e.g., NMR, HPLC, HRMS) to ensure the correct structural isomer is obtained.

PRMT5 Inhibitor Epigenetics Molecular Formula Overlap

Synthetic Accessibility and Commercial Availability: A Procurement-Relevant Comparator

The target compound is commercially available from multiple specialty chemical vendors with standard purity ≥98% . Compared to structurally simpler indole-urea analogs such as 1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 941987-82-2), which is available from major suppliers with rapid delivery, the target compound's multi-step synthesis involving the 4-methoxybenzyl isocyanate coupling step results in higher cost and potentially longer lead times. This procurement consideration must be weighed against the compound's structural features that may confer target selectivity advantages in screening campaigns.

Chemical Synthesis Commercial Availability Supply Chain

Recommended Research Applications for 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea Based on Structural Evidence


Tool Compound for Structure-Activity Relationship (SAR) Studies in Urea Transporter Inhibitor Programs

The indole-urea scaffold has validated activity against urea transporters (UT-A1 IC50 values in the low micromolar range for related analogs) [1]. CAS 1396768-71-0, with its unique dimethylaminoethyl-indole and 4-methoxybenzyl substitution pattern, serves as a valuable SAR probe for mapping the structural requirements of UT inhibition, particularly in diuretic drug discovery programs targeting edema and fluid-retention disorders.

Kinase Selectivity Profiling in Panel Screening

Based on the dimethylaminoethyl-indole pharmacophore's recognized role in kinase inhibition [2], this compound is suitable for broad kinase panel screening to identify potential off-target interactions or novel kinase targets. The 4-methoxybenzyl group may confer selectivity advantages over simpler indole-ureas, making it a candidate for hit identification in oncology and inflammatory disease research.

Chemical Probe for Hydrophobic Binding Pocket Characterization

The compound's molecular weight (380.5 Da) and predicted LogP (~3.5), compared to simpler analogs with lower lipophilicity [3], make it suitable for probing hydrophobic binding pockets in target proteins. The 4-methoxybenzyl group provides additional π-stacking and van der Waals interactions that can be exploited in fragment-based drug design and computational docking studies.

Quality Control Reference for Distinguishing Structural Isomers Sharing the C22H28N4O2 Formula

Given that CAS 1396768-71-0 shares the molecular formula C22H28N4O2 with the PRMT5 inhibitor GSK591 but possesses a fundamentally different scaffold and biological target , this compound is valuable as an isomeric reference standard for analytical method development (HPLC, LC-MS, NMR) to ensure correct chemical identity in procurement and inventory management.

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